molecular formula C21H22O4 B11148347 (4Z)-6,7-dimethoxy-4-[4-(propan-2-yl)benzylidene]-1,4-dihydro-3H-isochromen-3-one

(4Z)-6,7-dimethoxy-4-[4-(propan-2-yl)benzylidene]-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11148347
M. Wt: 338.4 g/mol
InChI Key: ZNIBPUJCPPWAJD-NVMNQCDNSA-N
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Description

(4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structural features, including methoxy groups and a phenylmethylidene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-2H-chromen-2-one with 4-(propan-2-yl)benzaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors. Its methoxy groups and phenylmethylidene substituent contribute to its binding affinity and specificity.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It is investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies aim to elucidate its mechanism of action and evaluate its efficacy in preclinical models.

Industry

Industrially, (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The methoxy groups and phenylmethylidene substituent play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-6,7-DIMETHOXY-4-{[4-(METHYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
  • (4Z)-6,7-DIMETHOXY-4-{[4-(ETHYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
  • (4Z)-6,7-DIMETHOXY-4-{[4-(BUTYL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE

Uniqueness

The uniqueness of (4Z)-6,7-DIMETHOXY-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in its specific structural features, such as the propan-2-yl group and the methoxy substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

(4Z)-6,7-dimethoxy-4-[(4-propan-2-ylphenyl)methylidene]-1H-isochromen-3-one

InChI

InChI=1S/C21H22O4/c1-13(2)15-7-5-14(6-8-15)9-18-17-11-20(24-4)19(23-3)10-16(17)12-25-21(18)22/h5-11,13H,12H2,1-4H3/b18-9-

InChI Key

ZNIBPUJCPPWAJD-NVMNQCDNSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC

Origin of Product

United States

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